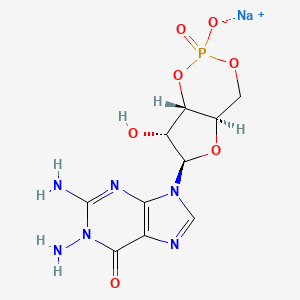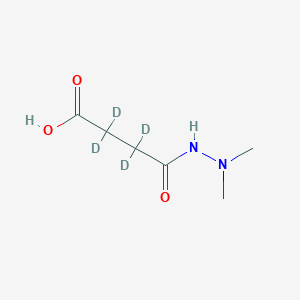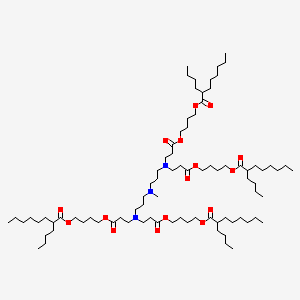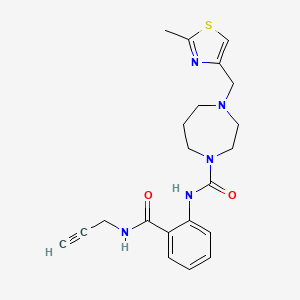
3'-O-Methylguanosine-5'-O-triphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) is a methylated derivative of guanosine triphosphate. It is commonly used in biochemical research, particularly in studies involving RNA synthesis and transcription. This compound is known for its role as a chain termination reagent in the preparation of early RNA polymerase II elongation intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) typically involves the methylation of guanosine triphosphate. The guanine ring is alkylated at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the methylation process.
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually formulated as a tetrasodium salt and stored in aqueous solutions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methyl group. It can also participate in phosphorylation and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles that attack the methylated guanine ring.
Phosphorylation Reactions: Catalyzed by enzymes like kinases, these reactions add phosphate groups to the compound.
Hydrolysis Reactions: Typically occur under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Major Products Formed
The major products formed from these reactions include various methylated nucleotides and nucleosides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of RNA analogs and other nucleotides.
Biology: Plays a crucial role in studies of RNA polymerase II elongation and transcription mechanisms.
Medicine: Investigated for its potential in antiviral therapies and as a tool in genetic research.
Industry: Utilized in the production of synthetic RNA for various applications, including vaccine development
Mécanisme D'action
The primary mechanism of action of 3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) involves its role as a chain termination reagent. It interacts with RNA polymerase II, causing premature termination of RNA synthesis. This interaction is facilitated by the methyl group, which disrupts the normal elongation process. The compound targets the elongation complex of RNA polymerase II, leading to the formation of truncated RNA molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylguanosine-5’-triphosphate: Another methylated derivative of guanosine triphosphate, used in similar biochemical applications.
3’-O-Benzylguanosine-5’-O-triphosphate: A benzylated derivative with distinct properties and applications in RNA synthesis.
Uniqueness
3’-O-Methylguanosine-5’-O-triphosphate (sodium salt) is unique due to its specific methylation at the 3’ position, which imparts distinct biochemical properties. This methylation enhances its ability to act as a chain termination reagent, making it particularly valuable in studies of RNA polymerase II elongation .
Propriétés
Formule moléculaire |
C11H14N5Na4O14P3 |
|---|---|
Poids moléculaire |
625.13 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H18N5O14P3.4Na/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18;;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
Clé InChI |
ONIAXFLJUIIDFW-KWIZKVQNSA-J |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)



![[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B10856007.png)
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)